

Technical Guide: Physical and Chemical Properties of Technical Grade Binapacryl

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Compound of Interest

Compound Name: *Binapacryl*

Cat. No.: *B1667083*

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Introduction

Binapacryl is a dinitrophenol ester that was formerly used as a fungicide and miticide.^{[1][2]} Although its use as a pesticide has been discontinued in many countries due to toxicity concerns, a thorough understanding of its physical and chemical properties remains crucial for environmental fate studies, toxicological research, and the development of analytical methods for its detection.^[2] Chemically, it is an ester derivative of dinoseb and is readily metabolized to this highly toxic compound.^[2] This technical guide provides an in-depth overview of the core physical and chemical properties of technical grade **binapacryl**, detailed experimental methodologies for their determination, and visualizations of key pathways and workflows.

Chemical Identity

Identifier	Value
IUPAC Name	2-(butan-2-yl)-4,6-dinitrophenyl 3-methylbut-2-enoate[3]
CAS Number	485-31-4[3]
Molecular Formula	C ₁₅ H ₁₈ N ₂ O ₆ [3][4]
Molecular Weight	322.31 g/mol [3][4]
Synonyms	Acricid, Ambox, Morocide, Endosan, Dinoseb methacrylate[2]
Technical Grade Purity	Typically ≥ 97%[5]

Physical Properties of Technical Grade Binapacryl

The physical characteristics of a substance are fundamental to understanding its behavior in various environments and applications.

Property	Value
Appearance	Colorless to pale yellow crystalline powder or brownish crystals.[3]
Odor	Faint aromatic odor.[3]
Melting Point	66-67 °C[3]
Density	1.2307 g/cm ³ at 20 °C[3]
Vapor Pressure	1 x 10 ⁻⁴ mm Hg at 60 °C[3][6]
Water Solubility	Insoluble[3]
Solubility in Organic Solvents	- Acetone: 78% - Ethanol: 11% - Xylene: 70% - Kerosene: 10% - Isophorone: 57%[3]
Octanol-Water Partition Coefficient (log Kow)	4.6[3]

Chemical Properties of Technical Grade Binapacryl

The chemical properties of **binapacryl** dictate its reactivity, stability, and transformation in the environment.

Property	Description
Stability	Unstable in the presence of alkalis and concentrated acids.[5]
Hydrolysis	Undergoes slow hydrolysis in water, particularly under basic conditions, to form dinoseb.[5][6]
Photolysis	Slowly decomposes upon exposure to ultraviolet (UV) light.[5][6]

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of **binapacryl**, based on established standard methods.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.

Apparatus:

- Melting point apparatus with a heating block and a viewing lens/camera.
- Glass capillary tubes (sealed at one end).
- Thermometer calibrated to a known standard.
- Mortar and pestle.

Procedure:

- Sample Preparation: Ensure the technical grade **binapacryl** sample is dry and finely powdered using a mortar and pestle.

- Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating: Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point of **binapacryl** (66-67 °C).
- Determination: Decrease the heating rate to 1-2 °C per minute. Observe the sample through the viewing lens.
- Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point.

Vapor Pressure Determination (Gas Saturation Method)

The gas saturation method is suitable for determining the vapor pressure of substances with low volatility.^{[7][8]}

Apparatus:

- A thermostatically controlled chamber.
- A saturation column packed with an inert support (e.g., glass beads) coated with the test substance.
- A source of inert carrier gas (e.g., nitrogen) with a precision flow control system.
- A trapping system to collect the vaporized test substance (e.g., sorbent tubes).
- An analytical instrument for quantifying the trapped substance (e.g., Gas Chromatograph).

Procedure:

- Sample Preparation: Coat the inert support material with a known amount of technical grade **binapacryl**.

- Apparatus Setup: Place the coated support in the saturation column within the thermostatted chamber set to the desired temperature (e.g., 25 °C).
- Saturation: Pass a slow, controlled flow of the inert carrier gas through the saturation column for a measured period. The flow rate should be slow enough to ensure the gas becomes saturated with **binapacryl** vapor.
- Trapping: The gas stream exiting the column is passed through the trapping system to collect the vaporized **binapacryl**.
- Quantification: The amount of **binapacryl** collected in the trap is quantified using a suitable analytical method, such as gas chromatography.
- Calculation: The vapor pressure (P) is calculated using the following equation: $P = (m / V) * (RT / M)$ where:
 - m = mass of the substance collected
 - V = volume of the carrier gas passed through the column
 - R = ideal gas constant
 - T = absolute temperature
 - M = molar mass of the substance

Water Solubility Determination (OECD Guideline 105 - Flask Method)

The flask method is appropriate for substances with a water solubility of greater than 10⁻² g/L.

[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Apparatus:

- Constant temperature water bath or shaker.
- Glass flasks with stoppers.

- Centrifuge or filtration apparatus.
- Analytical instrument for concentration determination (e.g., HPLC, GC).

Procedure:

- Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
- Equilibration: An excess amount of technical grade **binapacryl** is added to a known volume of distilled water in a glass flask. The flask is then agitated in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (determined from the preliminary test, typically 24-48 hours).
- Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved particles settle. The aqueous phase is then separated from the solid phase by centrifugation or filtration.
- Concentration Analysis: The concentration of **binapacryl** in the clear aqueous phase is determined using a suitable analytical method.
- Verification: The process is repeated with different agitation times and sample-to-water ratios to ensure that equilibrium has been reached and the solubility value is consistent.

Octanol-Water Partition Coefficient (log Kow) Determination (OECD Guideline 107 - Shake Flask Method)

The shake flask method is a widely used technique for determining the octanol-water partition coefficient.^{[13][14][15][16][17]}

Apparatus:

- Glass-stoppered centrifuge tubes or flasks.
- Mechanical shaker.

- Centrifuge.
- Analytical instrument for concentration determination in both phases (e.g., HPLC, GC).

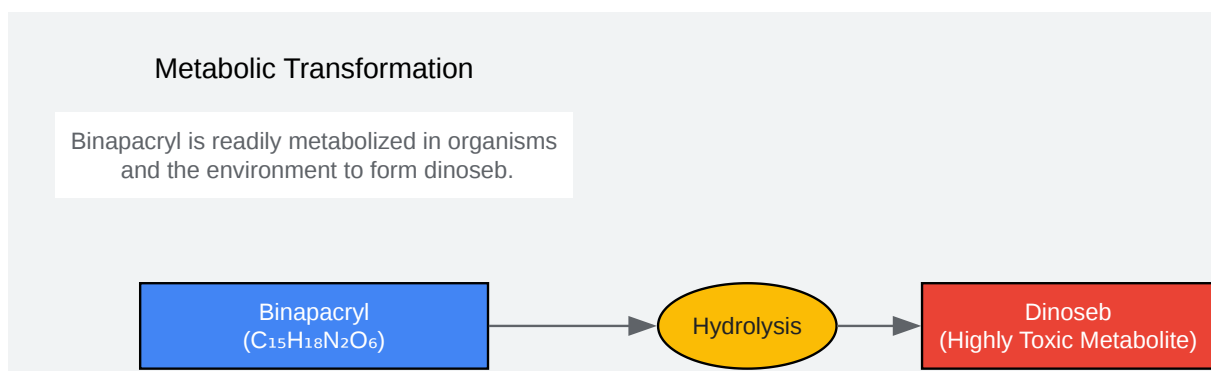
Procedure:

- Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
- Test Solution Preparation: A stock solution of technical grade **binapacryl** is prepared in n-octanol.
- Partitioning: A known volume of the **binapacryl** stock solution in octanol and a known volume of water (pre-saturated with octanol) are placed in a centrifuge tube. The tube is then shaken in a mechanical shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.
- Concentration Analysis: The concentration of **binapacryl** in both the n-octanol and water phases is determined using a suitable analytical method.
- Calculation: The octanol-water partition coefficient (K_{ow}) is calculated as the ratio of the concentration of **binapacryl** in the n-octanol phase to its concentration in the water phase. The result is typically expressed as its logarithm ($\log K_{ow}$).

Mandatory Visualizations

Metabolic Pathway of Binapacryl

The primary metabolic pathway of **binapacryl** involves its hydrolysis to the more toxic compound, dinoseb.

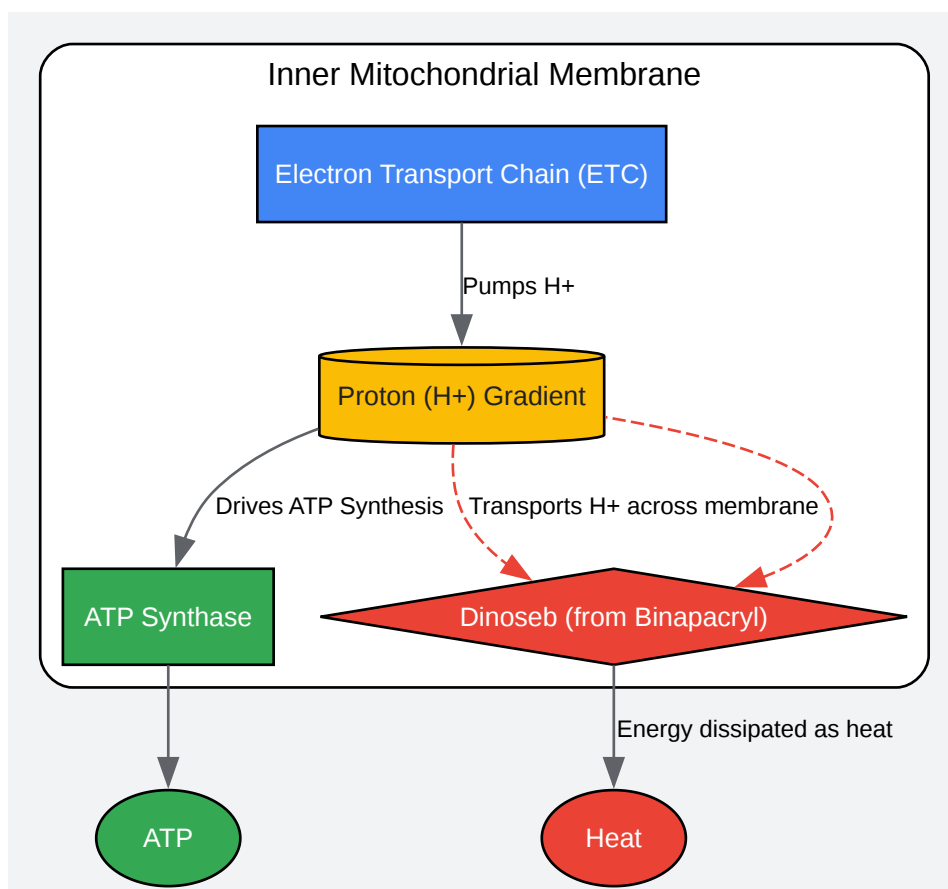


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Caption: Metabolic pathway of **Binapacryl** to Dinoseb.

Mode of Action: Uncoupling of Oxidative Phosphorylation

Binapacryl, through its metabolite dinoseb, acts as an uncoupler of oxidative phosphorylation in mitochondria.^{[1][18][19][20][21][22]}

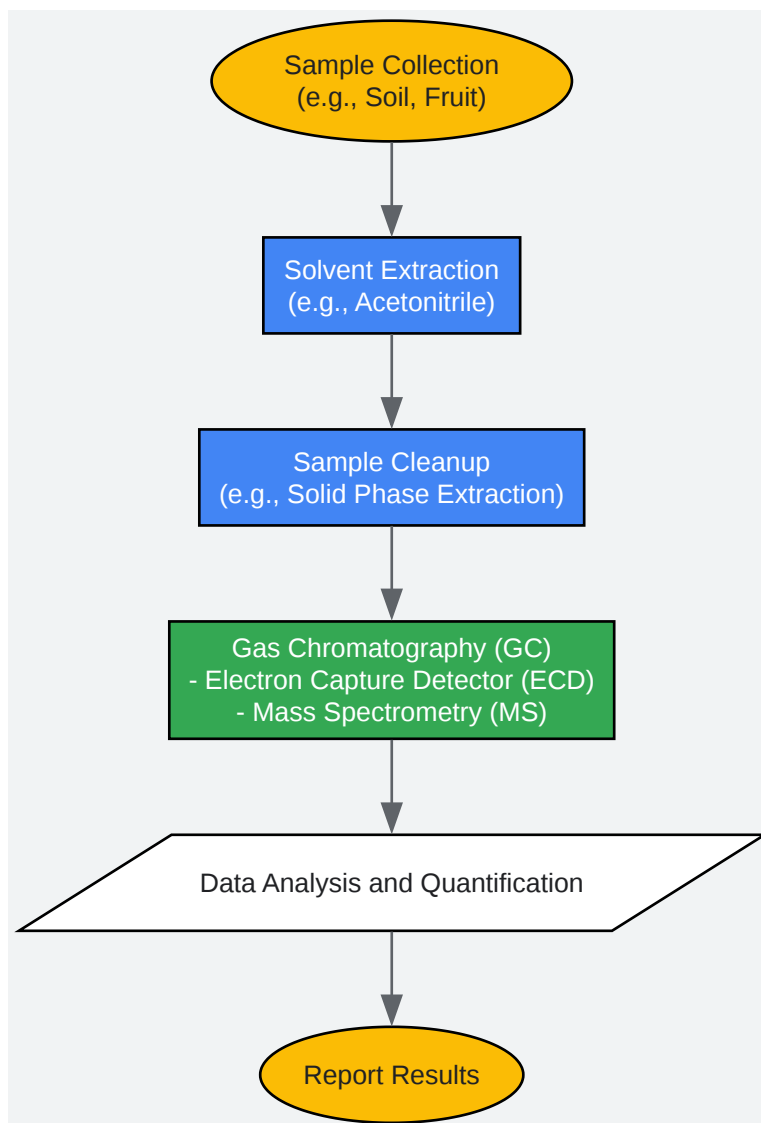


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Caption: Uncoupling of oxidative phosphorylation by Dinoseb.

Experimental Workflow for Binapacryl Residue Analysis

The analysis of **binapacryl** residues in environmental or biological samples typically follows a multi-step workflow.^{[23][24][25][26][27]}



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Caption: Workflow for **Binapacryl** residue analysis.

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical properties of technical grade **binapacryl**. The data presented in a structured format, along with detailed experimental protocols based on standard methodologies, serves as a valuable resource for researchers and professionals. The visualizations of the metabolic pathway, mode of action, and analytical workflow offer a clear understanding of the key processes associated with **binapacryl**. This information is essential for ongoing research into the environmental fate, toxicology, and analytical detection of this compound.

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